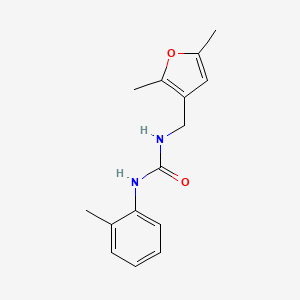

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of urea derivatives is a topic of significant interest due to their potential applications in medicinal chemistry. In the first study, a series of novel urea derivatives were synthesized involving a multi-step reaction that starts with 3-(2-aminothiazol-5-yl)-6-[(2-benzoylbenzofuran-5-yl)methyl]-2H-chromen-2-one, which is then reacted with various substituted amines and triphosgene in the presence of a base . The synthesis process is carefully designed to yield compounds with potential anti-microbial and cytotoxic properties. The structural confirmation of the synthesized compounds was achieved using a combination of 1H NMR, 13C NMR, IR, MS, and HRMS spectral data .

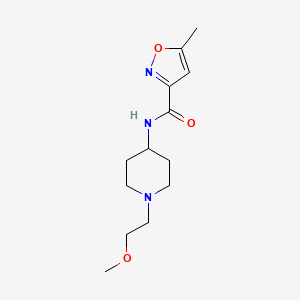

In the second study, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea is described as an important intermediate for small molecule anticancer drugs . The synthesis method reported is optimized for high yield, reaching up to 92%, and involves multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine . The structure of the synthesized compound was confirmed by 1H NMR, ensuring the accuracy of the synthetic process .

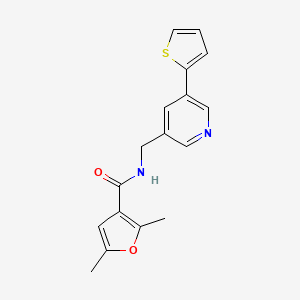

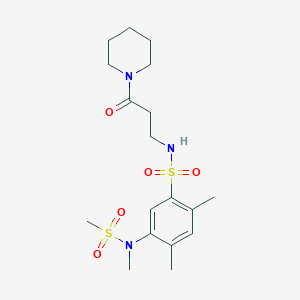

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. In the first paper, the molecular structures of the synthesized urea derivatives were elucidated using various spectroscopic techniques, which include 1H NMR, 13C NMR, IR, MS, and HRMS . These techniques provide detailed information about the molecular framework and the substitution pattern on the urea moiety, which is essential for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of urea derivatives are complex and require precise control over reaction conditions. In the first paper, the reaction between the chromen-2-one derivative and substituted amines, facilitated by triphosgene and a base, is a key step in the synthesis of the novel urea derivatives . This step is critical as it forms the urea linkage, which is central to the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The synthesized compounds in the first study were evaluated for their anti-microbial activity against various bacterial strains and fungal pathogens, with MIC values ranging from 0.071 to 0.199 μM, indicating potent anti-microbial properties . Additionally, the cytotoxicity of these compounds was tested against cervical cancer (HeLa) cell lines, with some compounds exhibiting significant cytotoxicity at microliter concentrations, yet found to be non-toxic with IC50 values ranging from 49.322/15 to 52.715/15 mm³ . These properties are indicative of the potential therapeutic applications of the synthesized urea derivatives.

In the second study, the synthesized 1-methyl-3-(5-nitropyridin-2-yl) urea is an intermediate for anticancer drugs, suggesting its chemical properties are suitable for further drug development . The high yield of the synthesis and the confirmation of the structure by 1H NMR indicate that the physical and chemical properties of the compound are well-defined and reproducible .

Aplicaciones Científicas De Investigación

Osmolyte Behavior and Protein Stabilization

Urea derivatives act as osmolytes, compounds that organisms accumulate to protect against environmental stress, such as changes in water availability. Marine organisms, for example, utilize a mixture of urea and methylamines as osmolytes to stabilize proteins, an intriguing balance between denaturant (urea) and stabilizer (methylamines) effects (T. Lin & S. N. Timasheff, 1994).

Solvent Isotope Effects and Molecular Volume

Research on 1,3-dimethylurea and its interactions in different solvents, including H2O and D2O, reveals how urea derivatives influence solvent properties and molecular volume, highlighting the intricate balance of interactions in urea solutions (Gyorgy Jakli† and W. Hook, 1996).

Chemical Reactivity and Mechanistic Insights

Studies on urea's reactivity, such as its interaction with acyloins and diacetyl in acidic solutions, provide valuable insights into the chemical behavior and potential applications of urea derivatives in synthetic chemistry, including the formation of imidazolin-2-ones and insights into urea's role in colorimetric assays for biological applications (A. Butler & I. Hussain, 1981).

Structural and Conformational Analysis

Research on the crystal structure of urea derivatives, such as 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, provides insights into the molecular conformation, hydrogen bonding, and intermolecular interactions, which are crucial for designing materials and understanding biological interactions (A. Habibi et al., 2013).

Microbial Degradation and Environmental Applications

The microbial degradation of urea-based compounds, such as methyleneureas, highlights their role in slow-release fertilizers and potential applications in bioremediation. Understanding the enzymatic breakdown processes offers insights into environmental sustainability and the development of eco-friendly materials (T. Jahns & H. Kaltwasser, 2000).

Propiedades

IUPAC Name |

1-[(2,5-dimethylfuran-3-yl)methyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10-6-4-5-7-14(10)17-15(18)16-9-13-8-11(2)19-12(13)3/h4-8H,9H2,1-3H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTIWMMXKICWBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=C(OC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)

![N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)

![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)